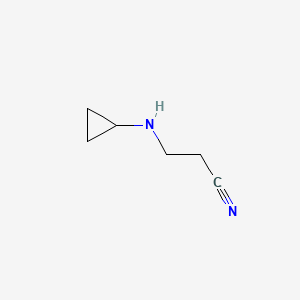
3-(Cyclopropylamino)propionitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclopropylamino compounds, including 3-(Cyclopropylamino)propionitrile, often involves multistep reactions with a focus on optimizing yield and selectivity. A rapid synthetic method for a related compound, 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile, was established, involving commercially available precursors through a three-step process, demonstrating the synthetic accessibility of cyclopropylamino compounds (Hou et al., 2016).
Molecular Structure Analysis
The molecular structure of cyclopropylamino compounds is characterized by the presence of a cyclopropane ring attached to an amino group via a propionitrile linker. The structural analyses often involve spectroscopic methods such as MS and 1H NMR to confirm the identity and purity of the synthesized compounds.
Chemical Reactions and Properties
Cyclopropylamino compounds exhibit diverse reactivity, participating in various chemical transformations. For example, the electroreduction of 5-cyclopropylisoxazole leads to the generation of 3-cyclopropyl-3-oxopropionitrile anion, showcasing the dual reactivity of cyano ketone anions (Petrosyan et al., 2007). Additionally, the tetramerization of 3-methyl-cyclopropene-3-carbonitrile underlines the potential for Alder-ene type oligomerization, highlighting the unique reactivity of cyclopropyl groups in such compounds (Ashirov et al., 2008).
Physical Properties Analysis
The physical properties of 3-(Cyclopropylamino)propionitrile and related compounds, such as solubility, melting points, and boiling points, are crucial for their application in chemical syntheses and material science. These properties are typically assessed using standard laboratory techniques following synthesis.
Chemical Properties Analysis
The chemical properties of 3-(Cyclopropylamino)propionitrile, including its stability, reactivity towards nucleophiles and electrophiles, and participation in cycloaddition reactions, are of significant interest. For instance, the synthesis of spirosubstituted cyclopropanes through reactions with electron-deficient olefins showcases the versatility of cyclopropyl-containing compounds in synthetic organic chemistry (Huang et al., 2020).
Applications De Recherche Scientifique
1. Occupational Safety and Health
Propionitrile, which includes 3-(Cyclopropylamino)propionitrile, is used in the chemical manufacturing industry. It can generate cyanide, leading to potential human intoxication in industrial settings. A study on two workers exposed to propionitrile fumes at an organic chemical manufacturing plant emphasized the need for acute cyanide poisoning consideration in occupational settings where such compounds are present. Treatment methods like sodium nitrite/sodium thiosulfate therapy and hyperbaric oxygen were effective in such cases (Scolnick, Hamel, & Woolf, 1993).
2. Chemical Synthesis and Medicinal Chemistry
3-(Cyclopropylamino)propionitrile is involved in the synthesis of various chemical compounds. One study discussed the efficient method for cyclopropanation via aprotic diazotization of 3-(tri-n-butylstannyl)propylamines, highlighting its utility in creating structurally diverse molecules (Teratake & Morikawa, 1975). Another research synthesized novel substituted indoles containing 1,3,4-oxadiazole and 1,2,4-triazole moiety from 3-(cyclopropylamino)propionitrile derivatives, showcasing its application in medicinal chemistry (Gadegoni & Manda, 2013).
3. Industrial Catalysis
In the field of industrial catalysis, 3-(Cyclopropylamino)propionitrile is used to enhance selectivity in the hydrogenation process. A study involving the catalytic hydrogenation of propionitrile using ionic liquid multiphase reaction systems demonstrated improved selectivity for the formation of propylamine, a valuable chemical intermediate (Obert et al., 2009).
4. Materials Science
In materials science, propionitrile derivatives are applied in developing advanced materials. For instance, chemical vapor deposition (CVD) using propionitrile as a precursor was employed to grow polycrystalline 3C-SiC samples, applicable as silicon carbide electric heaters (Ivanova et al., 2012).
5. Energy Technology
In energy technology, 3-(Cyclopropylamino)propionitrile and its derivatives find applications in dye-sensitized solar cells (DSSCs). A study explored the stability improvement of gel-state DSSCs by using propionitrile/acetonitrile and 3-methoxypropionitrile/acetonitrile as co-solvents, enhancing the stability and efficiency of these solar cells (Venkatesan et al., 2015).
6. Environmental and Safety Concerns
It's important to note that 3-(Cyclopropylamino)propionitrile, like other propionitrile derivatives, poses environmental and safety concerns. Cyanide poisoning from propionitrile exposure is a serious issue, particularly in occupational environments (Bismuth et al., 1987).
Safety And Hazards
The safety data sheet for “3-(Cyclopropylamino)propionitrile” indicates that it is highly flammable and toxic if inhaled . It is also fatal if swallowed or in contact with skin . It causes serious eye irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this chemical .
Propriétés
IUPAC Name |
3-(cyclopropylamino)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c7-4-1-5-8-6-2-3-6/h6,8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHWHTICSNFGBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206940 | |
| Record name | 3-(Cyclopropylamino)propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylamino)propionitrile | |
CAS RN |
58196-47-7 | |
| Record name | 3-(Cyclopropylamino)propionitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058196477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Cyclopropylamino)propionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(cyclopropylamino)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![8-Thiabicyclo[3.2.1]octan-3-one](/img/structure/B1267008.png)
